Iofetamine hydrochloride

概要

説明

準備方法

合成経路と反応条件: ソラソジンは、さまざまなナス属種から異なる方法を使用して抽出できます. 効果的な方法の1つは、エタノール、硫酸アンモニウム、水を使用するマイクロ波支援水性二相抽出(MAATPE)です . 抽出条件には、44°Cの温度、15分の抽出時間、42:1 mL/gの液固比が含まれます .

工業的生産方法: 工業的な設定では、ソラソジンは通常、ナス属種の果実から抽出されます. 抽出プロセスには、溶媒とクロマトグラフィー技術を使用して化合物を単離および精製することが含まれます . さまざまなサンプル中のソラソジンの定量には、高速液体クロマトグラフィー(HPLC)が一般的に使用されます .

化学反応の分析

反応の種類: ソラソジンは、酸化、還元、置換などのさまざまな化学反応を受けます. たとえば、ステロイド系薬物の合成における重要な中間体であるソラソジン-3-オンを形成するために酸化することができます .

一般的な試薬と条件:

酸化: 酸性条件下で過マンガン酸カリウムまたは三酸化クロムなどの試薬を使用すると、ソラソジンを酸化できます.

還元: 水素化ホウ素ナトリウムまたは水素化リチウムアルミニウムを使用して、ソラソジンを対応するアルコールに還元できます.

主要な製品: これらの反応から生成される主要な生成物には、ソラソジン-3-オン、ソラソジン-3-オール、およびさまざまなハロゲン化誘導体が含まれます .

4. 科学研究への応用

ソラソジンは、幅広い科学研究への応用があります:

科学的研究の応用

Solasodin has a wide range of scientific research applications:

作用機序

ソラソジンは、さまざまな分子標的と経路を通じてその効果を発揮します. ソラソジンは、スーパーオキシドジスムターゼ、カタラーゼ、グルタチオンなどの抗酸化酵素のレベルを上昇させ、脂質過酸化と一酸化窒素のレベルを低下させます . これらの作用は、神経保護作用と抗癌作用に貢献します. さらに、ソラソジンはp53-MDM2複合体を阻害し、癌細胞のアポトーシスを誘導することができます .

類似化合物との比較

ソラソジンは、その多様な薬理作用とステロイド系薬物の前駆体としての使用により、ステロイドアルカロイドの中でユニークです. 類似の化合物には以下が含まれます:

ソラソニン: ソラソジンのグリコアルカロイド誘導体で、同様の薬理作用を示します.

ソラマージン: 抗癌作用と抗真菌作用を持つ別のグリコアルカロイド誘導体.

生物活性

Iofetamine hydrochloride (IMP) is a radiopharmaceutical compound primarily used in neuroimaging, particularly for assessing cerebral blood flow and diagnosing conditions such as Alzheimer's disease and brain tumors. This article delves into the biological activity of this compound, focusing on its pharmacokinetics, metabolic pathways, and clinical applications.

Pharmacokinetics and Metabolism

This compound is an amphetamine analog labeled with iodine-123, which allows for its use in single-photon emission computed tomography (SPECT) imaging. Its biological activity is characterized by rapid uptake in the lungs, followed by redistribution to the liver and brain. The key pharmacokinetic properties include:

- Peak Brain Uptake : Iofetamine reaches peak brain uptake approximately 30 minutes post-injection, maintaining relatively constant levels for up to 60 minutes .

- Metabolic Pathway :

- Dealkylation : The primary metabolic pathway involves dealkylation to p-iodoamphetamine (PIA), occurring predominantly in the brain, lungs, and liver .

- Deamination : This is considered the rate-limiting step in metabolism, leading to the formation of p-iodophenylacetone, which is subsequently degraded to p-iodobenzoic acid .

- Excretion : The final metabolic product, p-iodohippuric acid, is excreted via the kidneys .

Table 1: Summary of Metabolic Pathways

| Metabolic Step | Product | Location | Timeframe |

|---|---|---|---|

| Dealkylation | p-Iodoamphetamine (PIA) | Brain, Lungs, Liver | ~8-12 hours post-injection |

| Deamination | p-Iodophenylacetone | Brain | Rate-limiting step |

| Oxidative degradation | p-Iodobenzoic acid | Liver | Following deamination |

| Conjugation | p-Iodohippuric acid | Kidneys | Final product for excretion |

Clinical Applications

This compound has been extensively studied for its diagnostic utility in various neurological conditions:

- Alzheimer's Disease : Studies have shown that iofetamine SPECT imaging can differentiate between Alzheimer’s disease and other types of dementia with a sensitivity of 88% and specificity of 87% . The parietal lobes often show the most significant impairment.

- Brain Tumors : Increased uptake of iofetamine has been observed in certain brain tumors such as melanoma. In a study involving patients with metastatic melanoma, four out of five showed increased uptake in tumor regions, suggesting specific binding properties that could aid in differential diagnosis .

Case Study: Iofetamine in Alzheimer's Diagnosis

A study involving 58 patients with Alzheimer's disease utilized iofetamine SPECT imaging to assess regional cerebral perfusion. The findings indicated that specific regions correlated strongly with cognitive impairment scores. This highlights iofetamine's potential as a valuable tool in early diagnosis and management of Alzheimer's disease.

Research Findings

Recent research has focused on enhancing the understanding of iofetamine's biological activity through various methodologies:

- Imaging Techniques : High-performance liquid chromatography (HPLC) has been employed to analyze metabolites from tissue samples post-administration. This allows for a detailed understanding of the compound's distribution and metabolism within the body .

- Comparative Studies : Iofetamine has been compared with other imaging modalities such as positron emission tomography (PET) and computed tomography (CT). It offers advantages in terms of availability and the ability to visualize cerebral perfusion sooner after symptom onset in stroke patients .

特性

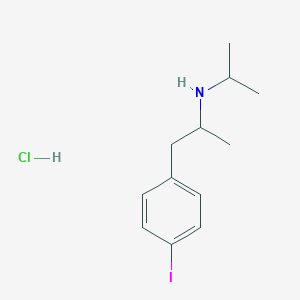

IUPAC Name |

1-(4-iodophenyl)-N-propan-2-ylpropan-2-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18IN.ClH/c1-9(2)14-10(3)8-11-4-6-12(13)7-5-11;/h4-7,9-10,14H,8H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFLDFEASYWNJGX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC(C)CC1=CC=C(C=C1)I.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19ClIN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3045774 | |

| Record name | Iofetamine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3045774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

339.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82691-32-5 | |

| Record name | Iofetamine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082691325 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Iofetamine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3045774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | IOFETAMINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/877DO43251 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。